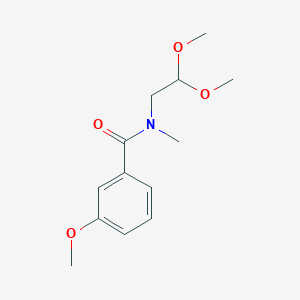
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, also known as DFPMD, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Applications De Recherche Scientifique
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience and cancer research. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent.
Mécanisme D'action
The exact mechanism of action of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to activate the Nrf2/ARE signaling pathway, which is involved in cellular stress response and antioxidant defense. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to have various biochemical and physiological effects in cells. In neuroscience, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to protect neurons from oxidative stress and inflammation. In cancer research, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic properties. However, its limitations include its limited solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, the development of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine analogs and derivatives may provide useful tools for studying its biological effects and potential therapeutic properties.
Conclusion:
In conclusion, (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine is a synthetic compound that has been studied for its potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential of (3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine, it shows promise as a useful tool for studying various biological processes and as a potential therapeutic agent in various diseases.
Méthodes De Synthèse
(3,4-difluorophenyl)(4-methoxy-2,3-dimethylbenzyl)amine can be synthesized through a multistep process involving the reaction of 3,4-difluoronitrobenzene with 4-methoxy-2,3-dimethylbenzylamine in the presence of reducing agents. The resulting intermediate is then treated with a strong acid to yield the final product.
Propriétés
IUPAC Name |
3,4-difluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO/c1-10-11(2)16(20-3)7-4-12(10)9-19-13-5-6-14(17)15(18)8-13/h4-8,19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPWYRFANTLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[(4-methoxy-2,3-dimethylphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-5-{[benzyl(methyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856720.png)


methanone](/img/structure/B5856734.png)
![1-[(3-nitrobenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5856746.png)

![4-[3-(2-methoxyphenyl)-2-propen-1-yl]morpholine](/img/structure/B5856763.png)
![2,2'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylimino)diethanol](/img/structure/B5856764.png)

![2-cyano-3-[(4-methylphenyl)amino]-2-butenamide](/img/structure/B5856787.png)



